molecular formula C57H104O6 B12703332 (1-14C)Triolein CAS No. 19393-08-9

(1-14C)Triolein

Cat. No.: B12703332
CAS No.: 19393-08-9
M. Wt: 887.4 g/mol
InChI Key: PHYFQTYBJUILEZ-ZNBQCXRNSA-N
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Description

(1-14C)Triolein, also known as glycerol tri[1-14C]oleate, is a radiolabeled compound where the carbon-1 position of the oleic acid moiety is labeled with carbon-14. This compound is a type of triglyceride, which is a glycerol molecule esterified with three fatty acid molecules. Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling with carbon-14 allows for the tracking and study of metabolic processes involving fats.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-14C)Triolein involves the esterification of glycerol with oleic acid, where the oleic acid is labeled with carbon-14 at the carbon-1 position. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-14 label. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

(1-14C)Triolein undergoes various chemical reactions, including:

    Oxidation: The oxidation of triolein involves the breakdown of the triglyceride into smaller molecules, such as carbon dioxide and water.

    Hydrolysis: Hydrolysis of triolein results in the formation of glycerol and free fatty acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-14C)Triolein is widely used in scientific research due to its radiolabeling, which allows for the tracking of metabolic processes. Some key applications include:

Mechanism of Action

Properties

CAS No.

19393-08-9

Molecular Formula

C57H104O6

Molecular Weight

887.4 g/mol

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy](114C)propyl (Z)-octadec-9-enoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+2

InChI Key

PHYFQTYBJUILEZ-ZNBQCXRNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC([14CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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